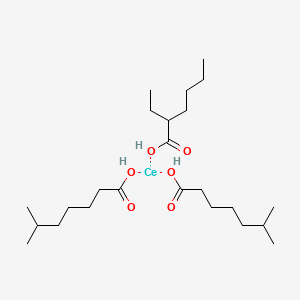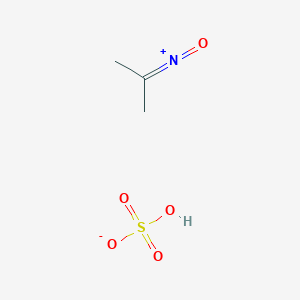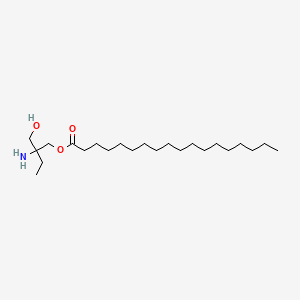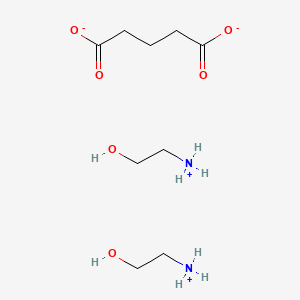
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium is a coordination compound of cerium, a rare earth metal, with organic ligands 2-ethylhexanoic acid and isooctanoic acid. This compound is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)bis(isooctanoato-O)cerium typically involves the reaction of cerium salts with 2-ethylhexanoic acid and isooctanoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity cerium salts and organic acids, with stringent control over reaction parameters to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium undergoes various chemical reactions, including:
Oxidation: The cerium center can participate in oxidation reactions, often acting as a catalyst.
Substitution: The organic ligands can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and substituting agents like phosphines. The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium oxides, while substitution reactions can result in new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, such as ceramics and nanomaterials.
Mecanismo De Acción
The mechanism by which (2-Ethylhexanoato-O)bis(isooctanoato-O)cerium exerts its effects involves the interaction of the cerium center with various molecular targets. In catalytic applications, the cerium center can facilitate electron transfer reactions, enhancing the rate of chemical transformations. The organic ligands play a crucial role in stabilizing the cerium center and modulating its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Ethylhexanoato-O)tris(isooctanoato-O)cerium
- (2-Ethylhexanoato-O)bis(neodecanoato-O)cerium
- (2-Ethylhexanoato-O)bis(2-ethylhexanoato-O)cerium
Uniqueness
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium is unique due to its specific combination of ligands, which provides distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
93981-38-5 |
|---|---|
Fórmula molecular |
C24H48CeO6 |
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
cerium;2-ethylhexanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/3C8H16O2.Ce/c2*1-7(2)5-3-4-6-8(9)10;1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
XAIZNLYEYXWLNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.CC(C)CCCCC(=O)O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















